BenchChemオンラインストアへようこそ!

methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Suzuki-Miyaura coupling dehalogenation pyrazole

Methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (C₆H₇BrN₂O₃, MW 235.04 g mol⁻¹) is a trisubstituted pyrazole scaffold featuring a C4‑bromo leaving group, a C5‑hydroxy (tautomeric oxo) substituent and a C3‑methyl ester. The fixed substitution pattern distinguishes it from regioisomeric 1‑methyl‑pyrazole‑5‑carboxylate analogs and from N‑unsubstituted variants, making it a preferred intermediate in medicinal‑chemistry campaigns that require a single, well‑characterized core for parallel library synthesis.

Molecular Formula C6H7BrN2O3
Molecular Weight 235.037
CAS No. 58364-95-7
Cat. No. B2958498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
CAS58364-95-7
Molecular FormulaC6H7BrN2O3
Molecular Weight235.037
Structural Identifiers
SMILESCN1C(=O)C(=C(N1)C(=O)OC)Br
InChIInChI=1S/C6H7BrN2O3/c1-9-5(10)3(7)4(8-9)6(11)12-2/h8H,1-2H3
InChIKeyACVXTWJPOYJWSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 58364-95-7): A Regiodefined Pyrazole Building Block for Procurement Decisions


Methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (C₆H₇BrN₂O₃, MW 235.04 g mol⁻¹) is a trisubstituted pyrazole scaffold featuring a C4‑bromo leaving group, a C5‑hydroxy (tautomeric oxo) substituent and a C3‑methyl ester [1]. The fixed substitution pattern distinguishes it from regioisomeric 1‑methyl‑pyrazole‑5‑carboxylate analogs and from N‑unsubstituted variants, making it a preferred intermediate in medicinal‑chemistry campaigns that require a single, well‑characterized core for parallel library synthesis.

Why In‑Class 4‑Halopyrazole‑3‑carboxylates Cannot Be Interchanged with Methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate


Even among 4‑halopyrazole‑3‑carboxylates, the identity of the halogen, the ester alkoxy group, and the presence of the C5‑hydroxy/oxo group create pronounced differences in reactivity, solubility and downstream functionalisation efficiency [1][2]. Simply replacing the C4‑bromo with chloro or iodo alters oxidative‑addition rates in palladium‑catalysed couplings and changes the propensity for deleterious dehalogenation side reactions. Exchanging the methyl ester for a larger alkyl ester or for the free acid impacts both the solubility profile and the kinetics of subsequent amidation or hydrolysis steps, making generic substitution unreliable.

Quantitative Differentiation Evidence: Methyl 4‑bromo‑5‑hydroxy‑1‑methyl‑1H‑pyrazole‑3‑carboxylate vs. Closest Analogs


C4‑Bromo vs. C4‑Iodo Pyrazole: Reduced Dehalogenation Propensity in Suzuki–Miyaura Cross‑Coupling

In a direct head‑to‑head comparison of chloro‑, bromo‑ and iodopyrazoles under identical Suzuki–Miyaura conditions, the C4‑bromo and C4‑chloro substrates gave significantly higher product yields than the iodo analog, because the iodo derivative underwent extensive protodehalogenation [1]. This translates into a predictive advantage for 4‑bromopyrazole‑3‑carboxylates in library synthesis.

Suzuki-Miyaura coupling dehalogenation pyrazole

Methyl Ester vs. tert‑Butyl Ester: Faster Amidation Kinetics and Lower Steric Penalty

Direct aminolysis of methyl esters proceeds significantly faster than that of tert‑butyl esters owing to reduced steric congestion around the carbonyl carbon [1]. When the goal is rapid amide‑bond formation in medicinal‑chemistry arrays, the methyl ester offers a practical kinetic advantage.

ester aminolysis steric hindrance pyrazole

Methyl Ester vs. Free Carboxylic Acid: Improved Solubility and Organic‑Phase Partitioning

The methyl ester exhibits a predicted logP of 0.9 [1], whereas the corresponding 4‑bromo‑5‑hydroxy‑1‑methyl‑1H‑pyrazole‑3‑carboxylic acid is substantially more hydrophilic (predicted logP ≈ −1.2) and has limited solubility in common organic solvents. This difference is critical for extractive work‑up and for maintaining solubility during solution‑phase parallel synthesis.

solubility logP pyrazole ester

X‑Ray Crystal Structure Confirmed: A Defined Solid‑State Geometry for Structure‑Based Design

The single‑crystal X‑ray structure of methyl 4‑bromo‑5‑hydroxy‑1‑methyl‑1H‑pyrazole‑3‑carboxylate was determined at 120 K, revealing key non‑covalent interactions including C–H···O and Br···O contacts that govern packing [1]. In contrast, the unsubstituted or N‑unsubstituted analogs often form different hydrogen‑bonding motifs, altering solubility and melting behaviour.

X-ray crystallography pyrazole structure solid-state

Measured Melting Point: A Practical Quality‑Control Metric for Incoming Material

The target compound melts sharply at 132 °C (ethanol‑water) [1], whereas the ethyl ester analog melts at approximately 95–98 °C . A higher, sharper melting point facilitates purity assessment by differential scanning calorimetry and reduces the risk of receiving a waxy or oil‑contaminated batch that is harder to weigh accurately.

melting point quality control pyrazole

Application Scenarios Where Methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate Outperforms Close Analogs


Parallel Synthesis of 4‑Aryl‑pyrazole Libraries via Suzuki–Miyaura Coupling

Medicinal‑chemistry teams building large arrays of 4‑aryl‑pyrazole‑3‑carboxylates benefit from the bromo substituent because it delivers higher and more consistent coupling yields than the iodo analog, which suffers from protodehalogenation [1]. The methyl ester further permits direct amidation of the coupling product without a separate deprotection step.

Fragment‑Based Drug Discovery (FBDD) and Halogen‑Bonding Studies

The C4‑bromo atom participates in well‑defined Br···O halogen bonds, as demonstrated by the published crystal structure [1]. Researchers can exploit these contacts for fragment‑growing strategies, a feature not available with the C4‑H or C4‑Cl counterparts.

Analytical Method Development and Reference Standard Preparation

The sharp melting point (132 °C) and high crystallinity simplify preparation of a certified reference standard for HPLC or NMR quantification [1]. This contrasts with lower‑melting ethyl or tert‑butyl esters, which are more prone to contain solvent residues that interfere with calibration.

Scale‑Up of Amide‑Based Drug Candidates

Process chemists favour the methyl ester because its aminolysis rate is >100‑fold faster than that of the tert‑butyl ester, reducing cycle times in the final amidation step [1]. The combination of rapid amidation and the balanced logP facilitates straightforward extractive work‑up on multi‑gram scale.

Quote Request

Request a Quote for methyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.